
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to a propanamide moiety, which is further substituted with a 4,6-dimethylpyrimidin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine under acidic or basic conditions.
Substitution Reactions: The 4,6-dimethyl groups are introduced via alkylation reactions using suitable alkyl halides.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted pyrimidine with cyclohexylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines.
Applications De Recherche Scientifique
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are typically elucidated through biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural uniqueness can impart distinct physicochemical properties and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H23N3O |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-11-10-12(2)17-15(16-11)18-14(19)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,16,17,18,19) |
Clé InChI |
UMLQHDBFEPWBSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)CCC2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


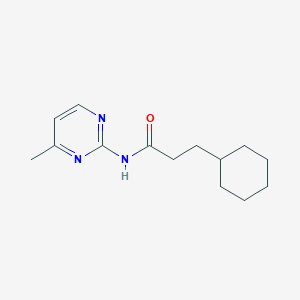
![N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14960173.png)
![2,4-dichloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B14960174.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B14960177.png)
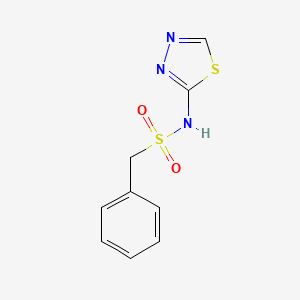
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14960192.png)
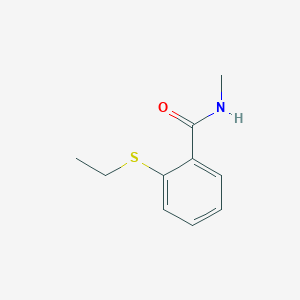
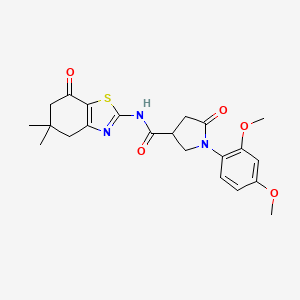
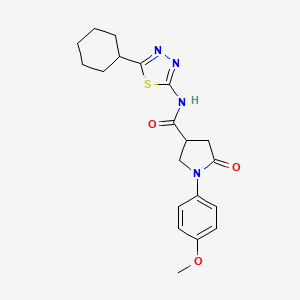
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B14960220.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14960232.png)
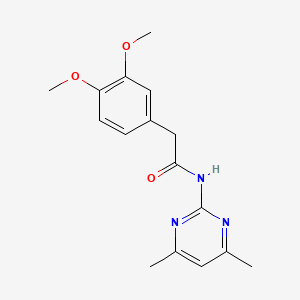
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B14960258.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide](/img/structure/B14960265.png)
